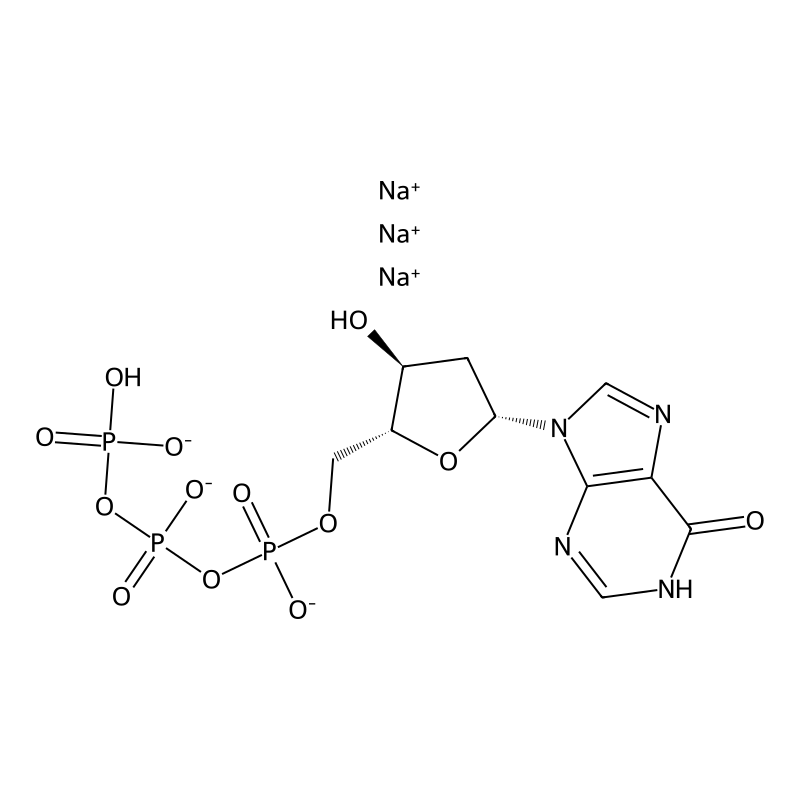

2'-Deoxyinosine-5'-triphosphate trisodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

DNA Polymerase Substrates:

'-Deoxyinosine-5'-triphosphate trisodium salt (dITP) is a crucial molecule in scientific research, particularly in studies involving DNA polymerases. DNA polymerases are enzymes responsible for synthesizing new DNA strands by incorporating nucleotides, the building blocks of DNA. dITP, similar to other deoxynucleoside triphosphates (dNTPs), acts as a substrate for these enzymes, allowing them to add the inosine (I) nucleotide to the growing DNA chain. This specific function makes dITP valuable in various research applications, including:

- DNA sequencing: dITP plays a role in certain DNA sequencing techniques, such as Sanger sequencing, where it can be incorporated into the newly synthesized DNA strand during the sequencing process .

- PCR (Polymerase Chain Reaction): dITP can be used in specific PCR protocols, particularly in primer extension assays where specific sequences within a DNA molecule are being targeted for amplification .

- DNA Repair Studies: Research investigating DNA repair mechanisms may utilize dITP to understand how cells incorporate the inosine nucleotide during repair processes, potentially leading to insights into DNA damage and repair pathways .

Investigation of DNA Polymerase Fidelity:

dITP can be employed as a tool to investigate the fidelity of DNA polymerases. Fidelity refers to the enzyme's ability to accurately incorporate the correct nucleotides during DNA synthesis. By incorporating dITP into the reaction mixture, researchers can observe how the polymerase responds to the presence of an alternative triphosphate compared to the naturally occurring dNTPs. This allows for the study of error rates and potential mechanisms of mutagenesis in DNA replication .

2'-Deoxyinosine-5'-triphosphate trisodium salt is a nucleotide analogue, specifically a deoxynucleotide, characterized by the presence of an inosine base. Its molecular formula is C10H12N4Na3O13P3, and it has a molar mass of approximately 558.11 g/mol. This compound plays a crucial role in various biochemical processes, particularly in nucleic acid synthesis and enzymatic reactions involving DNA polymerases. The trisodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory applications .

The chemical reactivity of 2'-deoxyinosine-5'-triphosphate trisodium salt primarily involves its triphosphate group, which can participate in phosphorylation reactions. These reactions are essential for the incorporation of nucleotides into growing DNA strands during replication and transcription processes. The hydrolysis of the triphosphate group releases energy, facilitating the formation of phosphodiester bonds between nucleotides .

In laboratory settings, 2'-deoxyinosine-5'-triphosphate can be utilized in various enzymatic reactions, including:

- Polymerase Chain Reaction (PCR): It serves as a substrate for DNA polymerases, allowing for the amplification of specific DNA sequences.

- Reverse Transcription: It aids in synthesizing complementary DNA from RNA templates .

2'-Deoxyinosine-5'-triphosphate trisodium salt exhibits biological activity as a substrate for DNA polymerases. It can be incorporated into DNA strands during replication, where it may influence the fidelity and efficiency of DNA synthesis. The presence of inosine instead of deoxyadenosine can affect base pairing properties, potentially leading to mutations or variations in genetic material during replication processes .

Additionally, this compound has been studied for its role in cellular metabolism and signal transduction pathways, particularly in Escherichia coli and other organisms where it acts as a metabolite .

The synthesis of 2'-deoxyinosine-5'-triphosphate trisodium salt typically involves several steps:

- Starting Materials: The synthesis begins with inosine or deoxyinosine as the base.

- Phosphorylation: The base undergoes phosphorylation at the 5' position using phosphoric acid derivatives to introduce the triphosphate moiety.

- Purification: The resulting product is purified through chromatographic techniques to isolate the desired trisodium salt form.

Alternative methods may involve enzymatic synthesis using specific kinases that catalyze the transfer of phosphate groups to deoxyinosine substrates .

2'-Deoxyinosine-5'-triphosphate trisodium salt has several significant applications in molecular biology and biochemistry:

- Polymerase Chain Reaction (PCR): Used as a substrate to amplify DNA sequences.

- Mutagenesis Studies: Employed in experiments aimed at introducing mutations into DNA sequences.

- Enzymatic Labeling: Utilized for labeling nucleic acids in various assays.

- Sequencing Techniques: Acts as a building block for sequencing applications due to its unique base pairing properties .

Several compounds are structurally similar to 2'-deoxyinosine-5'-triphosphate trisodium salt, including:

- 2'-Deoxyadenosine-5'-triphosphate: Contains adenine instead of inosine; crucial for cellular energy transfer and DNA synthesis.

- 2'-Deoxyguanosine-5'-triphosphate: Features guanine; important for genetic information storage.

- 2'-Deoxycytidine-5'-triphosphate: Contains cytosine; plays a role in DNA synthesis.

Comparison TableCompound Name Base Unique Properties 2'-Deoxyinosine-5'-triphosphate Inosine Unique base pairing properties affecting fidelity 2'-Deoxyadenosine-5'-triphosphate Adenosine Key player in energy transfer (ATP) 2'-Deoxyguanosine-5'-triphosphate Guanosine Involved in signaling pathways 2'-Deoxycytidine-5'-triphosphate Cytidine Essential for RNA synthesis

| Compound Name | Base | Unique Properties |

|---|---|---|

| 2'-Deoxyinosine-5'-triphosphate | Inosine | Unique base pairing properties affecting fidelity |

| 2'-Deoxyadenosine-5'-triphosphate | Adenosine | Key player in energy transfer (ATP) |

| 2'-Deoxyguanosine-5'-triphosphate | Guanosine | Involved in signaling pathways |

| 2'-Deoxycytidine-5'-triphosphate | Cytidine | Essential for RNA synthesis |

Each compound exhibits distinct characteristics that contribute to their specific roles in biological systems, highlighting the uniqueness of 2'-deoxyinosine-5'-triphosphate trisodium salt within this context.